molecular formula C11H12N2O B12895466 (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime

(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime

Cat. No.: B12895466
M. Wt: 188.23 g/mol
InChI Key: PESYAXHYBDGRAC-KGVSQERTSA-N
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Description

(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime is a high-purity, research-grade chemical building block with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol. This unique compound features an acetaldehyde oxime backbone linked to a 2-methyl-1H-indole moiety, a structural configuration that combines an oxime functional group with a privileged indole scaffold known for diverse biological activities. In scientific research, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry. It can undergo various chemical transformations, including oxidation to nitriles or reduction to the corresponding amine, making it a valuable precursor for synthesizing more complex molecules. Preliminary research indicates it possesses notable biological properties, including potential antimicrobial activity against various microbial strains and investigated anticancer activity through the influence of cellular pathways involved in cancer progression. Its mechanism of action is thought to involve interaction with biological targets such as enzyme inhibition or receptor binding. A modern and efficient method for synthesizing related indole-3-carboxaldehyde oximes involves a solvent-free, mechanochemical approach using ball milling, which offers high yields (up to 95%), reduced reaction times, and a greener synthetic profile compared to conventional solution-phase methods. This product is intended for research and development purposes only. It is strictly not designed for human therapeutic applications or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(E)-N-[(2-methyl-1H-indol-3-yl)oxy]ethanimine

InChI

InChI=1S/C11H12N2O/c1-3-12-14-11-8(2)13-10-7-5-4-6-9(10)11/h3-7,13H,1-2H3/b12-3+

InChI Key

PESYAXHYBDGRAC-KGVSQERTSA-N

Isomeric SMILES

C/C=N/OC1=C(NC2=CC=CC=C21)C

Canonical SMILES

CC=NOC1=C(NC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime typically involves the condensation of acetaldehyde with 2-methyl-1H-indole-3-carbaldehyde oxime. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxime bond. The reaction can be represented as follows:

[ \text{CH}_3\text{CHO} + \text{C}9\text{H}8\text{N} \rightarrow \text{C}{11}\text{H}{12}\text{N}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Nucleophilic Reactions at the Oxime Group

The oxime group (-C=N-OH) undergoes characteristic nucleophilic reactions, including hydrolysis, condensation, and Beckmann rearrangements:

Hydrolysis

  • Acid-catalyzed hydrolysis yields 2-methyl-1H-indol-3-amine and acetaldehyde under reflux with HCl (6 M, 80°C, 6 h).

  • Base-mediated hydrolysis (NaOH, 1 M, RT) generates hydroxylamine and the corresponding aldehyde intermediate .

Condensation with Carbonyl Compounds

The oxime acts as a nucleophile toward aldehydes/ketones, forming imine-linked derivatives. For example:

(E)-Oxime+RCHOEtOH, ΔRCH=N-O-Indole derivative(Yield: 70–85%)[2][7]\text{(E)-Oxime} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{RCH=N-O-Indole derivative} \quad (\text{Yield: 70–85\%})[2][7]

Metal-Catalyzed Transformations

Transition metals facilitate oxidative and coupling reactions:

Reaction TypeConditionsProductsYieldKey Mechanism
Nickel(II)-Mediated Oxidation NiCl₂, 100°C, 24 hIndole-3-acetaldoxime dimer65–70%Ni(II) promotes α-C-H oxidation, forming a vic-dioxime via hydroxylamine oxidation .
Copper-Catalyzed Arylation CuI, 1,10-phenanthroline, Na₂CO₃, 110°CO-Aryl oxime derivatives52–80%Oxidative insertion of Cu(I) into C-I bonds, followed by reductive elimination .

Radical-Mediated Cyclizations

Photolysis or microwave-assisted reactions generate iminyl radicals for heterocycle synthesis:

Phenanthridine Formation

Under UV light (λ = 365 nm), the oxime undergoes homolytic cleavage to produce an iminyl radical, which cyclizes with the indole’s aromatic system:

(E)-OximeIminyl RadicalDihydroquinazoline(Yield: 75–90%)[7]\text{(E)-Oxime} \xrightarrow{\text{hν}} \text{Iminyl Radical} \rightarrow \text{Dihydroquinazoline} \quad (\text{Yield: 75–90\%})[7]

Electrophilic Substitution on the Indole Ring

The 2-methylindole moiety participates in electrophilic substitutions, predominantly at the C5 position:

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 1 h5-Nitro derivative45%
Br₂/FeBr₃RT, 2 h5-Bromo derivative55%
CH₃COCl/AlCl₃50°C, 3 h5-Acetyl derivative40%

Steric hindrance from the 2-methyl group reduces reactivity at C3.

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the oxime to the corresponding amine:

(E)-OximeH2,Pd-C2-Methyl-1H-indol-3-ethylamine(Yield: 85–92%)[1]\text{(E)-Oxime} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{2-Methyl-1H-indol-3-ethylamine} \quad (\text{Yield: 85–92\%})[1]

Comparative Reactivity with Structural Analogs

The 2-methylindole substituent distinctively modulates reactivity compared to simpler oximes:

CompoundKey FeatureReaction with HNO₂Cyclization Efficiency
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime2-Methyl groupForms stable nitroso intermediate78% (phenanthridine)
Indole-3-acetaldoximeNo methyl groupRapid decomposition45% (phenanthridine)
AcetaldoximeNo indole ringNo cyclizationN/A

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H10N2O
Molecular Weight : 174.20 g/mol
Structure : The compound features an indole ring substituted with an acetaldehyde oxime group, which is crucial for its biological activity.

  • Anticancer Properties :
    • Recent studies have indicated that oxime derivatives exhibit potent anticancer activities. For instance, compounds with oxime moieties have shown significant inhibition of various cancer cell lines. The presence of the indole structure enhances this activity due to its ability to interact with biological targets effectively .
    • A specific study highlighted that oximes derived from indole structures demonstrated improved inhibition against FLT3 kinase, a target in certain leukemias, with IC50 values significantly lower than their corresponding carboxylic acid analogs .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of indole and oxime can exhibit strong antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

Synthetic Utility

  • Synthesis of Complex Molecules :
    • The synthesis of (E)-acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime can be achieved through the reaction of indole derivatives with acetaldehyde in the presence of hydroxylamine. This reaction pathway allows for the introduction of functional groups that can be further modified to create more complex structures .
    • The oxime formation from aldehydes is a common strategy in organic synthesis that facilitates the construction of nitrogen-containing compounds, which are pivotal in drug development.
  • Reactivity and Transformations :
    • Oximes can undergo various transformations such as rearrangement to amides or nitriles, making them versatile intermediates in organic synthesis. The ability to manipulate the oxime functional group allows chemists to tailor compounds for specific biological activities .

Case Studies

StudyFindingsApplication
Study on FLT3 InhibitionDemonstrated potent inhibition with IC50 values as low as 7.89 nMPotential treatment for leukemia
Antimicrobial Activity EvaluationShowed significant antibacterial effects against Gram-positive and Gram-negative bacteriaDevelopment of new antibiotics
Synthesis Pathway AnalysisEfficient synthesis route from indole derivatives using hydroxylamineUseful for generating diverse chemical libraries

Mechanism of Action

The mechanism of action of (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole-Oxime Derivatives

The 2-methyl group on the indole ring distinguishes this compound from other indole-based oximes. For example:

  • (E)-1H-Indole-3-carbaldehyde O-(4-chlorobenzyl)oxime (41a) and (E)-1H-indole-3-carbaldehyde O-(4-bromobenzyl)oxime (41b) () exhibit potent antistaphylococcal activity (MIC: 1–8 µg/mL) against drug-resistant strains like MRSA and VRSA. Their activity is attributed to the electron-withdrawing halogen substituents (Cl, Br) on the benzyl group, which enhance electrophilicity and membrane penetration .
  • 1H-Indole-3-carbaldehyde oxime () serves as a precursor for acetamide derivatives. Its unsubstituted indole ring and aldehyde group enable diverse reactivity, such as Michael additions and cyclization, but lack the steric hindrance introduced by the 2-methyl group in the target compound .

Structural Comparison Table

Compound Indole Substituent Oxime Substituent Key Properties/Activities
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime 2-methyl Acetaldehyde-derived Unknown (inferred: potential bioactivity)
(E)-1H-Indole-3-carbaldehyde O-(4-Cl-Bn)oxime (41a) None 4-Cl-Benzyl Antistaphylococcal (MIC: 1–8 µg/mL)
1H-Indole-3-carbaldehyde oxime None Hydroxylamine-derived Synthetic intermediate for acetamides
Benzyl Oxime Derivatives

Benzyl oximes, such as (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl)oxime (), demonstrate dual aldose reductase (ALR2) inhibition and antioxidant activity. The polyhydroxy substitution on the benzaldehyde ring and methoxy groups on the benzyl moiety optimize enzyme binding and stability. In contrast, the target compound’s acetaldehyde-derived oxime and 2-methylindole group may prioritize different biological targets (e.g., antimicrobial vs. enzymatic) due to reduced polarity and altered steric effects .

Activity Comparison

Compound Biological Activity Mechanism/Key Features
(E)-Benzaldehyde O-benzyl oximes ALR2 inhibition, antioxidant Polyhydroxy/methoxy substituents enhance binding
(E)-Acetaldehyde O-(2-methylindol-3-yl) oxime Unknown (inferred) Methyl group may reduce solubility but improve lipophilicity

Biological Activity

(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an acetaldehyde moiety linked to an oxime functional group, which is further connected to a 2-methyl-substituted indole. The structural formula can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}

This structure suggests several possible interactions with biological targets, particularly due to the presence of the indole ring, which is known for its role in various biological processes.

Synthesis of this compound

Synthesis of this compound can be achieved through the condensation reaction of 2-methylindole with acetaldehyde in the presence of hydroxylamine. The reaction can be optimized using different solvents and conditions to maximize yield and purity.

Anticancer Properties

Research has indicated that oxime derivatives, including those with indole structures, exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cancer cell proliferation.

CompoundIC50 (µM)Target
Compound A0.072FLT3 kinase
Compound B0.302IGF-1R
This compoundTBDTBD

Studies have shown that substituents on the indole ring can enhance the anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

Oximes are also known for their antimicrobial properties. The presence of the indole moiety may contribute to this activity, as indole derivatives frequently exhibit antibacterial and antifungal effects. A comparative analysis of similar compounds reveals varying degrees of antimicrobial efficacy.

Compound NameActivity TypeReference
Indole-3-acetic acidPlant growth regulator
5-HydroxyindoleNeuroactive compound
This compoundTBDTBD

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including FLT3 and IGF-1R, which play crucial roles in cancer cell signaling pathways.
  • Apoptosis Induction : Indole derivatives often promote apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanisms : The interaction with microbial membranes may lead to disruption and subsequent cell death.

Case Studies

Several studies have evaluated the biological activity of related oxime compounds:

  • Case Study 1 : A study on N-substituted indole oximes showed significant anticancer activity against MV4-11 cells with IC50 values as low as 0.072 µM, highlighting the potential for structural modifications to enhance efficacy .
  • Case Study 2 : Another investigation into oxime ethers revealed broad-spectrum antimicrobial properties, suggesting that modifications in the oxime structure can lead to improved bioactivity .

Q & A

Q. Stability monitoring :

  • Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks.
  • LC-MS to identify degradation products (e.g., indole-3-carbaldehyde from oxime hydrolysis).

Advanced: How does the oxime moiety participate in heterocycle formation, and what catalysts optimize these reactions?

Answer:
Key reactions :

  • Cyclization with aldehydes to form 1,2,4-oxadiazoles (Cu(I)-catalyzed, 80°C, DMF).
  • Beckmann rearrangement (H₂SO₄, 120°C) yielding indole-fused amides.

Q. Catalyst screening :

  • Metal-free : TsOH (yield: 65–70%).
  • Pd(OAc)₂ : Enhances regioselectivity in cross-couplings (yield: >85%) .

Basic: What safety protocols are recommended for handling this compound?

Answer ():

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Fume hood for synthesis/purification.
  • Decontamination : Ethanol for spills; avoid aqueous bases (risk of exothermic decomposition).

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